3-(Methylsulfonyl)benzoyl chloride is an organic compound with the molecular formula C8H7ClO3S . It has a molecular weight of 218.66 g/mol . The compound is also known by other names such as 3-methanesulfonylbenzoyl chloride and 3-methylsulfonylbenzoyl chloride .
The synthesis of compounds similar to 3-(Methylsulfonyl)benzoyl chloride often involves the use of benzoic acid and thionyl chloride as raw materials . Under the action of a catalyst, heating, stirring, and performing backflow reaction can lead to the formation of a coarse benzoyl chloride product . This product can then be purified through reduced pressure distillation .
The InChI string for 3-(Methylsulfonyl)benzoyl chloride is InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
. The Canonical SMILES representation is CS(=O)(=O)C1=CC=CC(=C1)C(=O)Cl
.
3-(Methylsulfonyl)benzoyl chloride may participate in various chemical reactions. For instance, it can be used in the synthesis of mesotrione, an important 2-(substituted benzoyl)-1,3-cyclohexanediones herbicide . The synthesis involves the esterification of 1,3-cyclohexanedione and 2-nitro-4-methylsulfonyl benzoyl chloride .
3-(Methylsulfonyl)benzoyl chloride has a molecular weight of 218.66 g/mol . It has a computed XLogP3 value of 1.6, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .
3-(Methylsulfonyl)benzoyl chloride is an organic compound with the chemical formula C8H9ClO3S. It is classified as an acyl chloride, which is a type of reactive chemical used in organic synthesis. This compound is characterized by the presence of a benzoyl group attached to a methylsulfonyl group and a chlorine atom, making it a versatile intermediate in various chemical reactions.
The compound can be synthesized from 4-(methylsulfonyl)benzoic acid through chlorination reactions. It is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to introduce the benzoyl moiety into various substrates.
3-(Methylsulfonyl)benzoyl chloride falls under the category of acyl chlorides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This classification highlights its potential for nucleophilic acyl substitution reactions, making it significant in synthetic organic chemistry.
The synthesis of 3-(methylsulfonyl)benzoyl chloride can be accomplished using several methods, primarily involving the reaction of 4-(methylsulfonyl)benzoic acid with thionyl chloride or oxalyl chloride. These reagents facilitate the conversion of the carboxylic acid to the corresponding acyl chloride.
The molecular structure of 3-(methylsulfonyl)benzoyl chloride features:
3-(Methylsulfonyl)benzoyl chloride participates in various chemical reactions, primarily nucleophilic acyl substitutions. Common reactions include:
The mechanism involves several steps:
This mechanism illustrates why acyl chlorides are effective intermediates in organic synthesis, allowing for rapid formation of more complex molecules through straightforward reactions with nucleophiles.
3-(Methylsulfonyl)benzoyl chloride is primarily used in:
This compound's versatility makes it an essential building block in medicinal chemistry and materials science, facilitating the development of new therapeutic agents and functional materials.
CAS No.: 122547-72-2
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 11042-30-1
CAS No.: 4377-76-8